molecular formula C9H6I2O4-2 B1264056 3-(3,5-Diiodo-4-hydroxyphenyl)lactate

3-(3,5-Diiodo-4-hydroxyphenyl)lactate

Cat. No.: B1264056
M. Wt: 431.95 g/mol
InChI Key: ZPJHINFPRQWKIH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-hydroxy-3,5-diiodophenyl)lactate is the conjugate base of 3-(4-hydroxy-3,5-diiodophenyl)lactic acid;  major species at pH 7.3. It derives from a lactate. It is a conjugate base of a 3-(4-hydroxy-3,5-diiodophenyl)lactic acid.

Scientific Research Applications

Synthesis of Chemical Compounds

  • 3-(3,5-Diiodo-4-hydroxyphenyl)lactate and related compounds play a role in the synthesis of various chemical compounds. For example, 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts to afford arylated benzolactones, involving carbon-carbon bond cleavage and formation (Matsuda, Murakami, & Shigeno, 2008).

Biochemical Analysis

  • In biochemical analysis, compounds like 4-hydroxyphenyl lactic acid, a structurally related compound to this compound, have been used for the determination of specific metabolites in human urine, aiding in the detection of potential biomarkers for conditions like cancer (Yang, Liu, & Wan, 2017).

Environmental Remediation

  • Related compounds such as 3,5-Diiodo-4-hydroxybenzonitrile have been studied for their environmental remediation applications, particularly in the dehalogenation processes by specific microorganisms (Cupples, Sanford, & Sims, 2005).

Pharmaceutical Research

  • While specific applications of this compound in pharmaceutical research are not explicitly detailed in the provided papers, structurally similar compounds have been explored in various therapeutic contexts, like the study of 3,5-Dihydroxybenzoic Acid as an agonist for hydroxycarboxylic acid receptors, potentially offering therapeutic benefits (Liu et al., 2012).

Properties

Molecular Formula

C9H6I2O4-2

Molecular Weight

431.95 g/mol

IUPAC Name

3-(3,5-diiodo-4-oxidophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C9H8I2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,12-13H,3H2,(H,14,15)/p-2

InChI Key

ZPJHINFPRQWKIH-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1I)[O-])I)CC(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Diiodo-4-hydroxyphenyl)lactate
Reactant of Route 2
3-(3,5-Diiodo-4-hydroxyphenyl)lactate
Reactant of Route 3
3-(3,5-Diiodo-4-hydroxyphenyl)lactate
Reactant of Route 4
3-(3,5-Diiodo-4-hydroxyphenyl)lactate
Reactant of Route 5
3-(3,5-Diiodo-4-hydroxyphenyl)lactate
Reactant of Route 6
3-(3,5-Diiodo-4-hydroxyphenyl)lactate

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